molecular formula C19H14N2OS B2592883 N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine CAS No. 380346-15-6

N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B2592883
CAS No.: 380346-15-6
M. Wt: 318.39
InChI Key: KOOXDKCPRBHTHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine” involves various methods such as the Michael-type addition reaction and multi-step reactions involving Vilsmeier-Haack reactions, Gewald synthesis technique, and reactions with benzylidene malononitrile .


Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” is often established using spectroscopic methods like IR, NMR, and X-ray crystallography .


Chemical Reactions Analysis

Compounds similar to “this compound” undergo various chemical reactions, including coupling reactions and condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to “this compound” include their appearance, vapor pressure, melting point, octanol/water partition coefficient, solubility, and stability .

Scientific Research Applications

Antitumor Properties and Drug Delivery

Novel benzothiazoles, including compounds similar to N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine, have been identified for their selective and potent antitumor properties. These compounds induce and are biotransformed by cytochrome P450 1A1 into active metabolites. Amino acid prodrugs of these benzothiazoles have been synthesized to improve water solubility, chemical stability, and bioavailability, making them suitable for preclinical evaluation as antitumor agents (Bradshaw et al., 2002).

Fluorescent and Colorimetric Probes

Benzothiazole derivatives have been utilized in the development of fluorescent and colorimetric pH probes due to their high water solubility and outstanding solubility in water for organic molecules. These probes can monitor acidic and alkaline solutions, offering potential applications in real-time pH sensing for intracellular imaging and environmental monitoring (Diana et al., 2020).

Corrosion Inhibition

Studies on benzothiazole derivatives have demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds adsorb onto metal surfaces, providing significant protection against corrosion. This application is crucial in industrial settings where metal preservation is necessary (Salarvand et al., 2017).

Synthetic Methodologies

Benzothiazole-based compounds have been used in synthetic chemistry for the formation of various heterocyclic compounds. They serve as intermediates in the synthesis of molecules with potential biological activities, including antimicrobial and antifungal properties. This versatility underscores the importance of benzothiazole derivatives in medicinal chemistry and drug development processes (Matysiak et al., 2018).

Material Science Applications

In the field of material science, benzothiazole derivatives have been incorporated into polymer systems to achieve specific properties, such as enhanced fluorescence or electrical conductivity. These applications highlight the compound's role in developing new materials with advanced functionalities for electronics, optics, and nanotechnology (Liu et al., 2016).

Mechanism of Action

Target of Action

Related compounds have been found to inhibit mitochondrial complex i

Mode of Action

If it does indeed target mitochondrial complex i, it would likely inhibit the enzyme’s activity, disrupting the electron transport chain and affecting cellular respiration . This could lead to a decrease in ATP production and an increase in reactive oxygen species, potentially leading to cell death.

Pharmacokinetics

Related compounds have been found to have high gi absorption and bbb permeability These properties suggest that N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine could potentially be well-absorbed and distributed throughout the body, including the brain

Result of Action

These changes could potentially lead to cell death .

Safety and Hazards

The safety and hazards associated with compounds similar to “N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine” include their toxicity, handling precautions, storage requirements, and disposal methods .

Future Directions

The future directions for compounds similar to “N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine” could involve their potential use as chemical elicitors to protect plants from pests .

Properties

IUPAC Name

N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-2-6-15(7-3-1)22-16-12-10-14(11-13-16)20-19-21-17-8-4-5-9-18(17)23-19/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOXDKCPRBHTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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